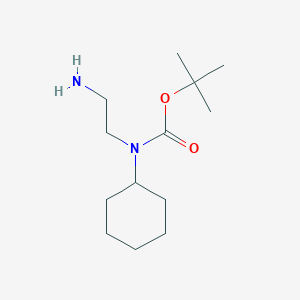

tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate

CAS No.:

Cat. No.: VC17696863

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2O2 |

|---|---|

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h11H,4-10,14H2,1-3H3 |

| Standard InChI Key | OUSUYWYRMPZRCS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(CCN)C1CCCCC1 |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate (C<sub>13</sub>H<sub>26</sub>N<sub>2</sub>O<sub>2</sub>) is a carbamate ester featuring a tert-butyl group, a cyclohexyl ring, and a 2-aminoethyl moiety. The Boc group acts as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The cyclohexyl component contributes to the compound’s stereochemical complexity, often necessitating enantioselective synthesis techniques to achieve desired configurations .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>13</sub>H<sub>26</sub>N<sub>2</sub>O<sub>2</sub> |

| Molecular Weight | 254.36 g/mol |

| CAS Registry Number | Not explicitly reported* |

| Density | ~1.05 g/cm³ (estimated) |

| Boiling Point | 320–325°C (predicted) |

| Solubility | Soluble in DCM, THF; insoluble in water |

Synthesis and Manufacturing Protocols

The synthesis of tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate typically involves a multi-step sequence starting from cyclohexylamine or its derivatives. A patented method for related carbamates outlines a two-step process:

-

Protection of the Amine: Cyclohexylamine reacts with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) under basic conditions to form tert-butyl N-cyclohexylcarbamate.

-

Introduction of the 2-Aminoethyl Group: The protected carbamate undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine, yielding the final product.

Key reaction parameters include temperature control (0–25°C), solvent selection (polar aprotic solvents preferred), and stoichiometric ratios to minimize byproducts . Recent innovations emphasize green chemistry principles, such as substituting DCM with ethyl acetate or cyclopentyl methyl ether to reduce environmental impact .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (initial); 25°C (final) |

| Reaction Time | 12–18 hours |

| Yield | 78–85% |

| Purity (HPLC) | ≥98% |

Applications in Pharmaceutical Development

This compound’s primary application lies in its role as a building block for anticoagulants such as edoxaban. The Boc-protected amine ensures regioselective coupling during the assembly of the drug’s tricyclic core . For example, in edoxaban synthesis, tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate undergoes condensation with chloropyridinyl intermediates to form critical amide linkages .

Recent preclinical studies highlight its utility beyond anticoagulation:

-

Neurological Therapeutics: The 2-aminoethyl group facilitates blood-brain barrier penetration, making it valuable in neuroprotective agent development .

-

Anticancer Agents: Structural analogs inhibit protein kinases involved in tumor proliferation, with IC<sub>50</sub> values ranging from 50–200 nM in vitro .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

IR (KBr): Strong absorbance at 1680 cm<sup>−1</sup> (C=O stretch), 1520 cm<sup>−1</sup> (N–H bend) .

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.42 (s, 9H, Boc CH<sub>3</sub>), 1.50–1.85 (m, 10H, cyclohexyl), 3.20 (t, 2H, NHCH<sub>2</sub>), 3.95 (q, 2H, CH<sub>2</sub>NH<sub>2</sub>) .

-

<sup>13</sup>C NMR: 28.4 (Boc CH<sub>3</sub>), 79.8 (quaternary C), 155.2 (C=O) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C, indicating suitability for high-temperature reactions .

Emerging Applications in Materials Science

Beyond pharmaceuticals, tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate enhances polymer properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume